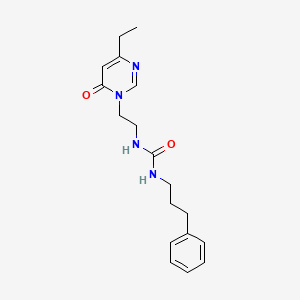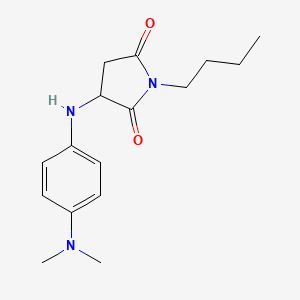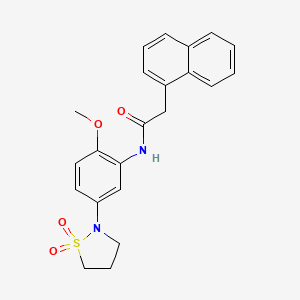
1-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(3-phenylpropyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(3-phenylpropyl)urea is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
Synthesis and Antioxidant Activity
One study detailed the synthesis of derivatives through a series of reactions starting with urea, benzaldehyde, and ethyl acetoacetate. These compounds were then evaluated for their antioxidant activities. The research highlights the versatility of pyrimidine derivatives in synthesizing compounds with potential antioxidant properties (George et al., 2010).
Molecular Dimerization
Another significant application is the dimerization of ureidopyrimidones via hydrogen bonding, as demonstrated by a study that explored the formation of dimers in both solid state and solution. This property underlines the potential of such compounds in the development of supramolecular assemblies (Beijer et al., 1998).
Interaction with Phenyl Isocyanate
Research into the reactivity of pyrimidine derivatives with phenyl isocyanate and phenyl isothiocyanate has provided insights into the formation of various compounds. This work expands the understanding of pyrimidine chemistry and its potential for generating new substances (Yamanaka, Niitsuma, & Sakamoto, 1979).
Inhibition Profiles Against Enzymes
A study synthesized cyclic urea derivatives and tested them for their inhibitory effects on enzymes like acetylcholinesterase and butyrylcholinesterase. The findings reveal the compounds' potential as inhibitors, indicating their relevance in medicinal chemistry (Sujayev et al., 2016).
Crystal Structure and DFT Study
The synthesis and crystal structure determination of a new pyrido[2,3-d]pyrimidine compound exemplify the use of these chemicals in material science. The study used techniques like X-ray diffraction and density functional theory calculations to analyze the compound's structure (Sun et al., 2022).
Supramolecular Chemistry
The ureidopyrimidone functionality, due to its simple preparation and high dimerization constant, has been identified as a useful building block in supramolecular chemistry. Its ability to form stable dimers via hydrogen bonding opens avenues for creating complex molecular structures (Beijer et al., 1998).
Herbicidal Applications
Substituted phenyltetrahydropyrimidinones, representing a class of cyclic ureas, have been investigated for their preemergence herbicidal properties. These compounds function by inducing chlorosis through the inhibition of carotenoid biosynthesis, demonstrating the chemical's utility in agricultural sciences (Babczinski et al., 1995).
Propriétés
IUPAC Name |
1-[2-(4-ethyl-6-oxopyrimidin-1-yl)ethyl]-3-(3-phenylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-2-16-13-17(23)22(14-21-16)12-11-20-18(24)19-10-6-9-15-7-4-3-5-8-15/h3-5,7-8,13-14H,2,6,9-12H2,1H3,(H2,19,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAXWEQOXYOPTIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)N(C=N1)CCNC(=O)NCCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(3-phenylpropyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7,9-dimethyl-2-(phenylmethylthio)-1H-pyrido[2,3]thieno[2,4-b]pyrimidin-4-one](/img/structure/B2682842.png)
![[3-(4-Methylphenyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B2682843.png)

![3-Benzyl-2-phenacylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2682846.png)

![6-tert-butyl-8-{[(E)-(4-hydroxyphenyl)methylidene]amino}[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B2682848.png)

![7-(2,4-dimethoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2682852.png)




![3,5-dimethoxy-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2682863.png)